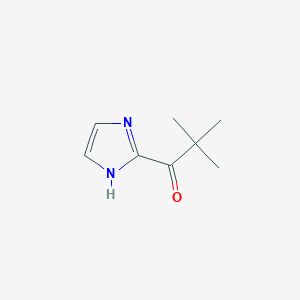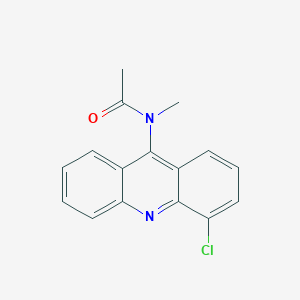
N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE
描述
N-(4-Chloroacridin-9-yl)-N-methylacetamide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound is characterized by the presence of a chloro group at the 4-position of the acridine ring and a methylacetamide group attached to the nitrogen atom at the 9-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloroacridin-9-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 9-aminoacridine and 4-chlorobutyryl chloride.
Reaction Conditions: The 9-aminoacridine (0.97 g, 5 mmol) and triethylamine (2.75 ml, 25 mmol) are initially added to 15 mL of tetrahydrofuran. Subsequently, the 4-chlorobutyryl chloride (3.5 ml, 25 mmol) is slowly added to the reaction mixture and stirred for 120 minutes at 0°C.
Purification: The solvent is removed under reduced pressure, and the solid product is dissolved in ethyl acetate. The solids are removed by vacuum filtration, and the filtrate is washed with 100 mL of sodium carbonate solution (10%). The ethyl acetate is removed under reduced pressure to give a solid-liquid mixture.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography and crystallization are employed to ensure high purity.
化学反应分析
Types of Reactions
N-(4-Chloroacridin-9-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted acridine derivatives with various functional groups replacing the chloro group.
科学研究应用
N-(4-Chloroacridin-9-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of N-(4-Chloroacridin-9-yl)-N-methylacetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA leads to the induction of apoptosis in cancer cells, making it a promising anti-cancer agent .
相似化合物的比较
Similar Compounds
N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide: This compound has a similar chemical structure but differs in the substitution pattern, with a piperidine ring instead of a chloro group.
Acridine derivatives: Various acridine derivatives, such as quinacrine, thiazacridine, and azacridine, have been studied for their anti-cancer properties.
Uniqueness
N-(4-Chloroacridin-9-yl)-N-methylacetamide is unique due to the presence of the chloro group at the 4-position, which enhances its ability to intercalate into DNA and increases its cytotoxicity against cancer cells. This structural feature distinguishes it from other acridine derivatives and contributes to its potent biological activity .
属性
IUPAC Name |
N-(4-chloroacridin-9-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKILWCUFQLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485572 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61981-71-3 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


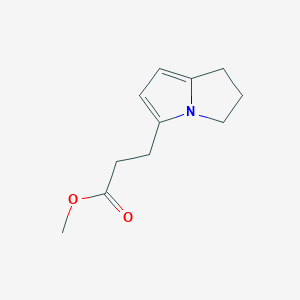

![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
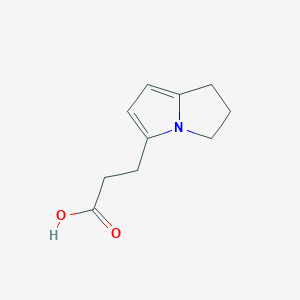
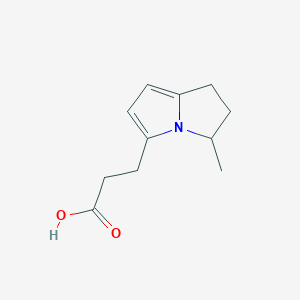
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B3355116.png)
![2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)
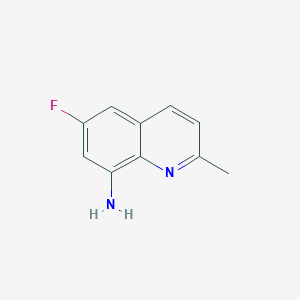

![1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-](/img/structure/B3355138.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)
